MC4R Binding Affinity: Head-to-Head Comparison with Patent Example 1 (BDBM50598690)
In radioligand competition binding assays against human MC4R, N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Example 64 of US12187727) exhibits a Ki of 0.440 nM [1]. By comparison, the most potent disclaimed example in the same patent family, Example 1 (BDBM50598690), shows a Ki of 0.210 nM [2]. While the target compound is approximately 2.1-fold less potent than Example 1, it maintains sub-nanomolar affinity, positioning it as a high-affinity probe with a distinct SAR profile that may offer advantages in selectivity assays.
| Evidence Dimension | MC4R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.440 nM |
| Comparator Or Baseline | Example 1 (BDBM50598690): Ki = 0.210 nM |
| Quantified Difference | Target compound is 2.1-fold less potent (higher Ki) |
| Conditions | Radioligand competition binding using [125I]-[Nle4-D-phe7]-alpha-MSH on human MC4R expressed in CHO cells, 2 hr incubation, liquid scintillation counting |
Why This Matters
Knowing the exact affinity difference allows researchers to select between high-potency and potentially more selective candidates when designing MC4R-dependent experiments.
- [1] BindingDB Entry BDBM50598694, CHEMBL5208472, Ki=0.440 nM for human MC4R. View Source
- [2] BindingDB Entry BDBM50598690, CHEMBL5181223, Ki=0.210 nM for human MC4R. View Source
